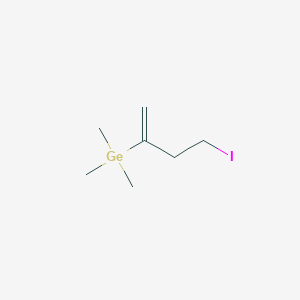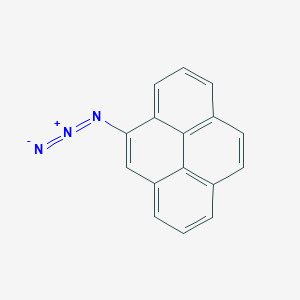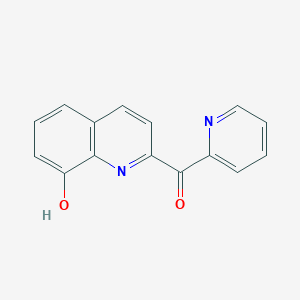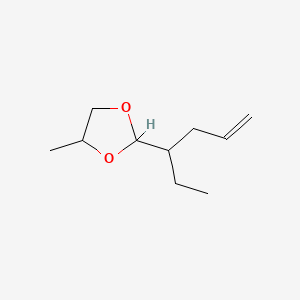
7-Hexadecyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Hexadecyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane is a crown ether, which is a type of macrocyclic compound known for its ability to form stable complexes with various ions. Crown ethers are widely used in chemistry due to their unique ability to selectively bind certain cations, making them valuable in various applications, including catalysis, ion transport, and separation processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hexadecyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane typically involves the reaction of 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane with hexadecyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of crown ethers, including this compound, often involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or column chromatography to ensure the high purity of the final product.
化学反応の分析
Types of Reactions
7-Hexadecyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane can undergo various chemical reactions, including:
Complexation Reactions: It forms stable complexes with metal ions, particularly alkali and alkaline earth metals.
Substitution Reactions: The nitrogen atoms in the crown ether can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Complexation: Typically involves the use of metal salts such as potassium iodide or sodium chloride in an aqueous or organic solvent.
Substitution: Requires nucleophiles such as alkyl halides or acyl chlorides and a base like potassium carbonate.
Oxidation/Reduction: May involve oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, complexation with potassium ions results in a stable potassium-crown ether complex, while substitution reactions can yield various alkylated or acylated derivatives.
科学的研究の応用
7-Hexadecyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane has numerous applications in scientific research:
Chemistry: Used as a phase transfer catalyst and in the synthesis of complex organic molecules.
Biology: Employed in the study of ion transport across biological membranes.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various ions.
Industry: Utilized in the separation and purification of metal ions from mixtures.
作用機序
The mechanism of action of 7-Hexadecyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane primarily involves its ability to form stable complexes with metal ions. The oxygen and nitrogen atoms in the crown ether ring coordinate with the metal ions, effectively encapsulating them within the macrocyclic structure. This complexation can facilitate various chemical processes, including catalysis and ion transport.
類似化合物との比較
Similar Compounds
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane: A similar crown ether without the hexadecyl group.
7,16-Dibenzyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane: Another derivative with benzyl groups instead of hexadecyl.
1,10-Diaza-18-crown-6: A well-known crown ether with similar complexation properties.
Uniqueness
7-Hexadecyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane is unique due to its long hexadecyl chain, which imparts additional hydrophobic properties. This makes it particularly useful in applications where both hydrophilic and hydrophobic interactions are important, such as in the formation of micelles or in drug delivery systems.
特性
CAS番号 |
120532-53-8 |
|---|---|
分子式 |
C28H58N2O4 |
分子量 |
486.8 g/mol |
IUPAC名 |
7-hexadecyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane |
InChI |
InChI=1S/C28H58N2O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-30-19-23-33-27-25-31-21-16-29-17-22-32-26-28-34-24-20-30/h29H,2-28H2,1H3 |
InChIキー |
NDXDJFGWSMIYDX-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCN1CCOCCOCCNCCOCCOCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


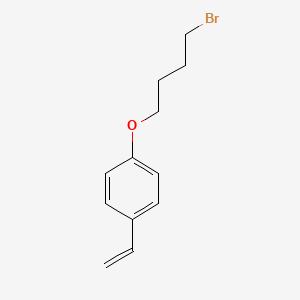
![5-[(tert-Butylperoxy)methyl]oxolan-2-one](/img/structure/B14297462.png)
![[Bis(4-chlorophenyl)-thiocyanatomethyl] thiocyanate](/img/structure/B14297468.png)
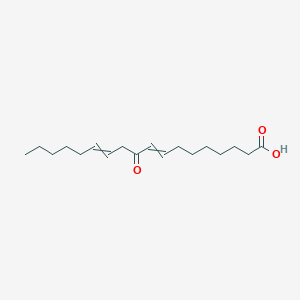
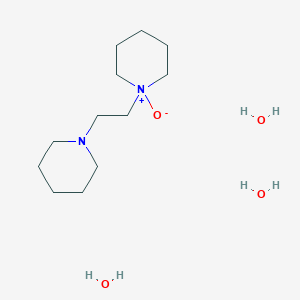


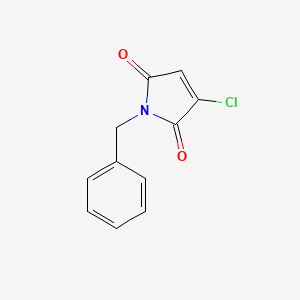
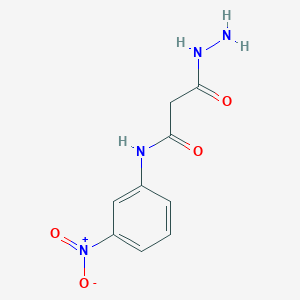
![1H-Indene-1,3(2H)-dione, 2-[[(methylphenyl)amino]methylene]-](/img/structure/B14297507.png)
